
H-Dab(Boc)-OBzl.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dab(Boc)-OBzl.HCl: is a chemical compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis and other organic synthesis processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) group, which provide stability and prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dab(Boc)-OBzl.HCl typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with a Boc group and the esterification of the carboxyl group with a benzyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: H-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc and benzyl groups can be selectively removed under acidic or hydrogenation conditions, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Hydrogenation: Palladium on carbon (Pd/C) is used to remove the benzyl group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products: The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.
Scientific Research Applications
Chemistry: H-Dab(Boc)-OBzl.HCl is widely used in the synthesis of peptides and other complex organic molecules. It serves as a building block in the construction of peptide chains and other biologically active compounds.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools.
Medicine: this compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s stability and reactivity make it an ideal candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of H-Dab(Boc)-OBzl.HCl involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
Molecular Targets and Pathways: The compound primarily targets amino and carboxyl groups in peptides and proteins. It is involved in pathways related to peptide synthesis and modification, which are essential for the development of peptide-based drugs and other biologically active molecules.
Comparison with Similar Compounds
H-Dab(Boc)-OH: Similar to H-Dab(Boc)-OBzl.HCl but lacks the benzyl ester group.
H-Dab(Boc)-OMe: Contains a methoxy group instead of a benzyl group.
H-Dab(Boc)-OEt: Contains an ethoxy group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of both Boc and benzyl protecting groups, which provide enhanced stability and selectivity in peptide synthesis. The benzyl ester group offers additional protection to the carboxyl group, making it suitable for complex synthetic processes.
Properties
Molecular Formula |
C16H25ClN2O4 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 |
InChI Key |
LXUBPLRBFFOHOR-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




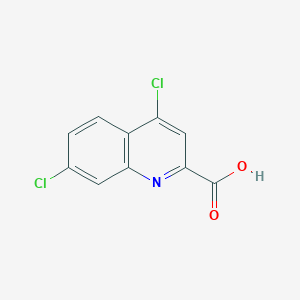
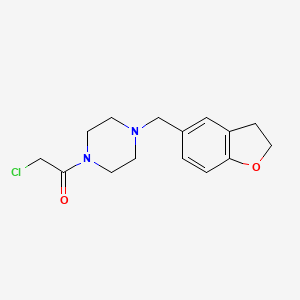
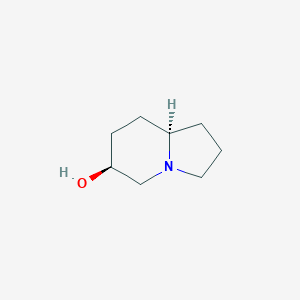
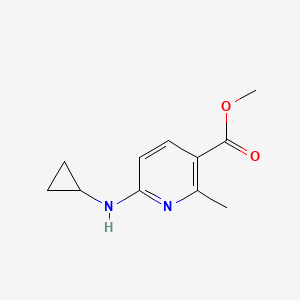
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
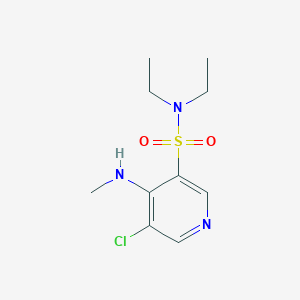

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
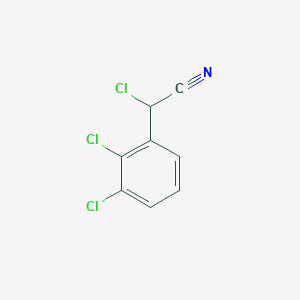
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
